molecular formula C11H20N4O B13475827 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

Katalognummer: B13475827
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: LHKXURKKEUDVTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a propylamino group at position 2 and a 4,5-dimethylimidazole moiety at position 3. This structural arrangement confers unique electronic and steric properties, distinguishing it from related compounds like the local anesthetic Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide) . This article compares these compounds structurally, pharmacologically, and analytically, drawing insights from crystallographic methodologies and pharmacopeial standards.

Eigenschaften

Molekularformel

C11H20N4O

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-(4,5-dimethylimidazol-1-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C11H20N4O/c1-4-5-13-10(11(12)16)6-15-7-14-8(2)9(15)3/h7,10,13H,4-6H2,1-3H3,(H2,12,16)

InChI-Schlüssel

LHKXURKKEUDVTE-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(CN1C=NC(=C1C)C)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution Reactions: The 4,5-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Amidation: The propylamino group can be introduced through an amidation reaction, where a propylamine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the imidazole ring.

    Reduction: Reduction reactions could potentially target the amide group, converting it to an amine.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl groups could lead to the formation of carboxylic acids.

    Reduction: Reduction of the amide group could yield a primary amine.

    Substitution: Substitution reactions could introduce various functional groups onto the imidazole ring.

Wissenschaftliche Forschungsanwendungen

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible development as a pharmaceutical agent due to its imidazole structure, which is common in many drugs.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Wirkmechanismus

The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Molecular Architecture

  • Target Compound: Functional Groups: Propanamide backbone, propylamino (C3H7NH–), and 4,5-dimethylimidazole (C5H6N2 with methyl groups at positions 4 and 5).
  • Prilocaine: Functional Groups: Propanamide backbone, propylamino (C3H7NH–), and o-methylphenyl (C6H4(CH3)–) . Key Features: The ortho-methylphenyl group contributes to hydrophobicity, influencing membrane penetration in anesthetic applications.

Crystallographic Insights

Crystallographic tools like SHELX and OLEX2 (used for small-molecule refinement and structure solution ) could elucidate differences in bond angles, packing arrangements, and hydrogen-bonding networks. For example:

  • The imidazole ring in the target compound may engage in π-π stacking or hydrogen bonding with biological targets, unlike Prilocaine’s methylphenyl group.
  • Steric effects from the 4,5-dimethylimidazole could alter conformational flexibility compared to Prilocaine’s planar aromatic ring.
Table 1: Structural Properties
Property 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide)
Molecular Formula C11H19N5O (hypothetical) C13H20N2O
Molecular Weight ~253.31 g/mol (calculated) 220.31 g/mol
Aromatic Substituent 4,5-Dimethylimidazole o-Methylphenyl
Polarity Moderate (imidazole enhances polarity) Low (methylphenyl increases hydrophobicity)

Pharmacological Comparison

Mechanism of Action

Both compounds are hypothesized to act as sodium channel blockers due to their shared propylamino-propanamide core. However:

  • Prilocaine : Clinically used as a local anesthetic; metabolized to o-toluidine , a metabolite linked to methemoglobinemia .

Solubility and Bioavailability

  • Prilocaine : Slightly soluble in water due to hydrophobic methylphenyl group .
Table 2: Pharmacological Properties
Property Target Compound Prilocaine
Primary Use Hypothetical local anesthetic Clinically proven local anesthetic
Metabolites Potential imidazole derivatives (e.g., hydroxylated forms) o-Toluidine (toxic)
Solubility in Water Moderate (predicted) Slightly soluble

Analytical Methods

  • Prilocaine : USP standards mandate HPLC for purity testing, with related compounds A (o-toluidine hydrochloride) and B (4-methylphenyl isomer) as impurities .
  • Target Compound: Similar HPLC methods could be adapted, with UV detection optimized for imidazole’s absorbance profile. Potential impurities include des-methyl imidazole analogs or positional isomers.

Biologische Aktivität

3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is a synthetic compound notable for its unique structural features, including an imidazole ring and a propylamino group. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in neuroprotection and interactions with neurotransmitter systems.

Structural Characteristics

The molecular formula of 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is C11H19N3O2C_{11}H_{19}N_{3}O_{2}, with a molecular weight of approximately 225.29 g/mol. The presence of the imidazole ring contributes to its pharmacological properties, while the propylamino group enhances solubility and biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. This inhibition suggests a mechanism through which the compound may exert protective effects against neuronal damage associated with such conditions.

Interaction with Neurotransmitter Systems

Studies have demonstrated that 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide interacts with various neurotransmitter systems and enzymes involved in synaptic transmission and plasticity. These interactions may play a crucial role in modulating biological activity and enhancing neuroprotection.

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce amyloid-beta peptide levels in neuronal cell cultures. For instance, a study reported a dose-dependent reduction in amyloid-beta production when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Comparative Analysis

A comparative analysis was conducted with structurally similar compounds to assess their biological activities. The following table summarizes key findings:

Compound NameStructural FeaturesNeuroprotective Activity
3-(4-Methyl-1H-imidazol-1-yl)-2-(ethylamino)propanamideMethyl group on imidazole; ethylamino groupLess potent compared to target compound
3-(5-Methyl-1H-imidazol-1-yl)-2-(isopropylamino)propanamideIsopropyl substitution; different methyl positionEnhanced lipophilicity but lower water solubility
4-(5-Methyl-1H-imidazol-2-yl)-butanoic acidLonger carbon chain; different nitrogen placementDifferent pharmacokinetics

This analysis highlights the unique aspects of 3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide that contribute to its superior neuroprotective activity compared to other derivatives.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Amyloid-Beta Production : By interfering with the enzymatic pathways responsible for amyloid-beta formation, the compound reduces the accumulation of these toxic peptides.
  • Modulation of Neurotransmitter Release : The propylamino group may enhance interaction with neurotransmitter receptors, facilitating better synaptic function and plasticity.

Further studies are required to elucidate specific binding affinities and molecular targets involved in these mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.